TAOK2 Inhibition Potency: Quantified IC50 Value for SW083688
SW083688 demonstrates potent inhibitory activity against the TAOK2 kinase, with a quantified half-maximal inhibitory concentration (IC50) value of 1.3 micromolar (µM) . While direct head-to-head comparison data for this specific kinase target is not publicly available against a closely related quinazoline analog, this value serves as the primary, verifiable potency metric for this compound. In contrast, the well-characterized quinazoline-based HIF prolyl hydroxylase inhibitors (e.g., those in patent US20100298324) are structurally related but act through a completely distinct enzyme mechanism [1], and the 3-(4-chloro-benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline derivatives are selective for T-type calcium channels [2]. This confirms that potency within this chemical class is exquisitely target-specific, and the 1.3 µM IC50 is the relevant metric for TAOK2-driven applications.
| Evidence Dimension | TAOK2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.3 µM |
| Comparator Or Baseline | Other 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline derivatives with different substitution patterns (e.g., HIF prolyl hydroxylase inhibitors [1], T-type calcium channel antagonists [2]) |
| Quantified Difference | Not applicable; the comparator data is for different biological targets, confirming that potency is not transferable between analogs. |
| Conditions | In vitro kinase inhibition assay (specific assay details not provided in source ) |
Why This Matters
The 1.3 µM IC50 value is the critical potency benchmark for evaluating SW083688's suitability as a chemical probe for TAOK2-dependent cellular processes and for benchmarking against future analogs.
- [1] US20100298324A1. (2010). Prolyl Hydroxylase Inhibitors. View Source
- [2] KR100754325B1. (2006). 3- (4-Chlorobenzyl) -4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline derivative as T-type calcium channel antagonist. View Source
